REACTION_CXSMILES
|
[CH:1]1([C:5]([N:7]([C:14]2[CH:19]=[C:18]([O:20][C:21]3[CH:26]=[CH:25][C:24]([N+:27]([O-])=O)=[CH:23][CH:22]=3)[CH:17]=[CH:16][N:15]=2)C(C2CCC2)=O)=[O:6])[CH2:4][CH2:3][CH2:2]1.[Cl-].[NH4+].CN(C)C=O.C(O)C>[Fe].O>[NH2:27][C:24]1[CH:25]=[CH:26][C:21]([O:20][C:18]2[CH:17]=[CH:16][N:15]=[C:14]([NH:7][C:5]([CH:1]3[CH2:4][CH2:3][CH2:2]3)=[O:6])[CH:19]=2)=[CH:22][CH:23]=1 |f:1.2|
|
Name
|
N1-Cyclobutanecarbonyl-N1-[4-(4-nitrophenoxy)-2-pyridyl]-1-cyclobutanecarboxamide
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Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
C1(CCC1)C(=O)N(C(=O)C1CCC1)C1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered with celite
|
Type
|
ADDITION
|
Details
|
water and ethyl acetate were added for extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed 5 times with ammonium chloride water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure, ethyl acetate and hexane
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered out
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(OC2=CC(=NC=C2)NC(=O)C2CCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |